2-({5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl}sulfanyl)-1-phenyl-1-ethanone 2-({5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl}sulfanyl)-1-phenyl-1-ethanone
Brand Name: Vulcanchem
CAS No.: 344263-20-3
VCID: VC7219513
InChI: InChI=1S/C18H11ClF3N3OS/c19-14-6-13(18(20,21)22)9-23-16(14)12-7-24-17(25-8-12)27-10-15(26)11-4-2-1-3-5-11/h1-9H,10H2
SMILES: C1=CC=C(C=C1)C(=O)CSC2=NC=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Molecular Formula: C18H11ClF3N3OS
Molecular Weight: 409.81

2-({5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl}sulfanyl)-1-phenyl-1-ethanone

CAS No.: 344263-20-3

Cat. No.: VC7219513

Molecular Formula: C18H11ClF3N3OS

Molecular Weight: 409.81

* For research use only. Not for human or veterinary use.

2-({5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl}sulfanyl)-1-phenyl-1-ethanone - 344263-20-3

Specification

CAS No. 344263-20-3
Molecular Formula C18H11ClF3N3OS
Molecular Weight 409.81
IUPAC Name 2-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]sulfanyl-1-phenylethanone
Standard InChI InChI=1S/C18H11ClF3N3OS/c19-14-6-13(18(20,21)22)9-23-16(14)12-7-24-17(25-8-12)27-10-15(26)11-4-2-1-3-5-11/h1-9H,10H2
Standard InChI Key KXQBPIXYAZMDMA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)CSC2=NC=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl

Introduction

The compound 2-({5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl}sulfanyl)-1-phenyl-1-ethanone is a sulfur-containing pyrimidine derivative. This compound features a complex molecular structure with functional groups such as trifluoromethyl, pyridinyl, and pyrimidinyl moieties, making it a subject of interest in pharmaceutical and chemical research. The presence of these groups suggests potential bioactivity and applications in medicinal chemistry or as intermediates in the synthesis of other compounds.

Molecular Features

  • Chemical Formula: C₁₅H₁₀ClF₃N₄OS

  • Key Functional Groups:

    • Trifluoromethyl group: Known for enhancing metabolic stability and lipophilicity.

    • Pyridinyl and pyrimidinyl rings: Common scaffolds in bioactive molecules.

    • Sulfanyl (thioether) linkage: Can contribute to specific binding interactions in biological systems.

Medicinal Chemistry

Compounds containing pyrimidine and pyridine rings are widely studied for their potential therapeutic effects. The trifluoromethyl group often enhances the pharmacokinetic properties of drugs, including potency and metabolic stability. While specific biological activity for this compound is not directly reported, its structural features suggest it could be explored for:

  • Anticancer activity

  • Anti-inflammatory effects

  • Antimicrobial properties

Chemical Synthesis

This compound may serve as an intermediate in the synthesis of more complex molecules, particularly in agrochemical or pharmaceutical applications. For example:

  • Pyridine derivatives are used in herbicide production .

  • Sulfur-containing heterocycles are common in drug discovery .

Synthetic Pathways

The synthesis of compounds like 2-({5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl}sulfanyl)-1-phenyl-1-ethanone typically involves:

  • Formation of Pyrimidine Core:

    • Pyrimidines are synthesized via cyclization reactions involving urea or amidines with β-dicarbonyl compounds.

  • Introduction of Trifluoromethyl Group:

    • Trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or Ruppert-Prakash reagents under controlled conditions.

  • Thioether Formation:

    • The sulfanyl group is introduced by reacting a halogenated precursor with thiols or disulfides.

  • Final Coupling:

    • The phenyl ethanone moiety can be attached via condensation or nucleophilic substitution reactions.

Structural Analysis

Studies on related compounds reveal the importance of π–π stacking interactions and hydrogen bonding in stabilizing their crystal structures . These interactions may influence the compound's bioavailability and receptor binding.

Biological Activity

While specific activity data for this compound is unavailable, related pyrimidine derivatives have shown:

  • Chemotherapeutic potential (e.g., inhibition of enzymes like kinases) .

  • Anti-inflammatory activity through molecular docking studies targeting enzymes such as 5-lipoxygenase .

Analytical Characterization

Techniques such as NMR (¹H, ¹³C), LC-MS, and IR spectroscopy are commonly employed to confirm the structure of similar compounds . These methods provide insights into bond connectivity, functional group presence, and purity.

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